Product packaging for 2,3-Dimethyl-D-valine(Cat. No.:CAS No. 151212-90-7)

2,3-Dimethyl-D-valine

Cat. No.: B589933
CAS No.: 151212-90-7
M. Wt: 145.202
InChI Key: QIGAECVGPWRCHY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-D-valine is a non-proteinogenic derivative of the essential amino acid D-valine. D-valine and its derivatives are valuable tools in biomedical research, primarily known for their ability to selectively inhibit the proliferation of fibroblasts in cell culture, thereby supporting the growth of other cell types like epithelial cells. This selective property makes it useful for creating more defined cellular environments. Furthermore, D-valine serves as a key chiral precursor and building block in organic synthesis. It is a critical component in the biosynthesis of several antibiotics, including valinomycin and penicillins. Researchers also utilize D-valine and its analogues as organic chiral sources for the asymmetric synthesis of various compounds, including potential pharmaceuticals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B589933 2,3-Dimethyl-D-valine CAS No. 151212-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2,3,3-trimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2,3)7(4,8)5(9)10/h8H2,1-4H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGAECVGPWRCHY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C(=O)O)(C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Non Proteinogenic D Amino Acids in Modern Science

For a long time, scientific dogma held that life was built almost exclusively from L-amino acids, the proteinogenic or "natural" building blocks encoded by the genome. D-amino acids, their non-superimposable mirror images, were largely considered "unnatural" and biologically irrelevant curiosities. sci-hub.seCurrent time information in ਫ਼ਰੀਦਕੋਟ ਡਿਵਿਜ਼ਨ, IN. This perspective began to shift in the early 20th century with the discovery of D-amino acids in bacterial cell walls. nih.gov It is now understood that these molecules are not mere anomalies but play significant and diverse roles across the biological world. researchgate.net

In modern science, non-proteinogenic amino acids (NPAAs), which include D-enantiomers, are recognized as powerful tools, particularly in the development of peptide-based therapeutics. nih.govrsc.org Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body. The strategic incorporation of D-amino acids can render peptides resistant to this enzymatic breakdown, thereby increasing their stability and in vivo half-life. Current time information in ਫ਼ਰੀਦਕੋਟ ਡਿਵਿਜ਼ਨ, IN. This enhanced stability is a critical attribute for developing effective drug candidates. nih.gov

Beyond metabolic stability, D-amino acids have been identified as crucial signaling molecules in their own right. In mammals, D-serine and D-aspartate are notable examples, acting as key neurotransmitters and neuromodulators in the central nervous system. nih.govlookchem.commdpi.com D-serine, for instance, is a co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity, learning, and memory. nih.govresearchgate.netlookchem.com The discovery of racemase enzymes in mammals, which convert L-amino acids to their D-counterparts, confirmed that the synthesis and presence of D-amino acids are endogenously regulated processes. sci-hub.semdpi.com The growing understanding of the diverse functions of D-amino acids has opened new avenues for research into neurological disorders, cancer, and immune regulation, and has established them as valuable biomarkers for various diseases. sci-hub.selookchem.com

Historical and Current Significance of Branched Chain D Amino Acid Analogs

Branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—are essential L-amino acids fundamental to an organism's structure and metabolism. acs.orgnih.gov Their D-enantiomers and other structurally related analogs, while not used in protein synthesis, have garnered significant interest for their unique biological activities and applications.

Historically, the importance of branched-chain D-amino acid analogs emerged from the study of natural products, particularly antibiotics. Many microbial peptides with potent antimicrobial properties were found to contain D-amino acids, including D-valine and D-leucine. semanticscholar.org These "unnatural" residues contribute to the peptide's unique three-dimensional structure and its resistance to degradation by the target bacteria or the host organism. This makes D-BCAAs valuable intermediates in the synthesis of complex antibiotics. semanticscholar.org

The current significance of branched-chain D-amino acid analogs lies primarily in their use as chiral building blocks for asymmetric synthesis and in the design of peptidomimetics. lookchem.commdpi.com The incorporation of a D-BCAA analog into a peptide chain can induce specific secondary structures, such as β-turns, or disrupt others, like β-sheets, thereby fine-tuning the peptide's conformation and biological activity. Furthermore, the steric bulk of the branched side chains can be used to create peptides with highly specific binding properties.

Research into sterically hindered amino acids, a category that includes many BCAA analogs, is driven by the need to create peptides and other molecules with precisely controlled shapes and improved pharmacological profiles. The chemical synthesis of peptides containing these bulky residues presents unique challenges, requiring specialized coupling reagents and strategies to overcome the steric hindrance around the reaction center. The development of enzymatic methods, such as those using engineered D-amino acid dehydrogenases, offers a promising, environmentally friendly alternative for the production of D-BCAAs with high optical purity. semanticscholar.org These enzymatic strategies are crucial for producing not only common D-BCAAs but also their isotopically labeled versions for use in metabolic and structural studies. semanticscholar.org

Overview of Research Trajectories for 2,3 Dimethyl D Valine

Fundamental Principles of Enantioselectivity Pertinent to this compound Synthesis

Enantioselectivity, the preferential formation of one enantiomer over the other, is paramount in the synthesis of this compound. A key strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that temporarily attach to the substrate to direct the stereochemical outcome of a reaction. One notable example is the use of Schöllkopf chiral auxiliaries, derived from amino acids like D- or L-valine, which have been successfully employed in the large-scale synthesis of (2R)- and (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, key intermediates for asymmetric amino acid synthesis. acs.org This method is advantageous as it avoids hazardous reagents like phosgene (B1210022) and does not require cryogenic temperatures. acs.org

Another fundamental approach is asymmetric induction, where a chiral element within the starting material or reagent influences the creation of a new stereocenter. For instance, the synthesis of all four isomers of β-methylphenylalanine has been achieved using Evans' methodology, which employs an N-acyl oxazolidinone derived from D-phenylalanine as a chiral auxiliary. renyi.hu This highlights the power of using readily available chiral building blocks to control the stereochemistry of the final product. renyi.hu

Enzymatic resolutions and syntheses also represent a powerful tool for achieving high enantioselectivity. semanticscholar.org For example, D-amino acid dehydrogenases can be engineered for the production of various D-amino acids with high enantiomeric excess (>98.6%) and yield (89%). semanticscholar.org Similarly, chemical resolution methods, though sometimes complex, can be effective. The resolution of DL-valine has been accomplished using chiral resolving agents like L-dibenzoyl-L-tartaric acid (L-DBTA) to yield optically pure D-valine. google.com

The choice of synthetic route and the specific reagents and conditions are critical in dictating the stereochemical outcome. For example, in the synthesis of certain dihydropyridines, the key step for achieving high enantioselectivity (≥96% ee) was an asymmetric Michael addition involving a chiral aminocrotonate derived from D-valine or L-valine. nih.gov

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional structure of this compound and its derivatives relies on a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for assigning both relative and absolute stereochemistry. core.ac.ukresearchgate.netrsc.org

1D and 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. core.ac.uk

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. core.ac.ukacs.org These correlations are crucial for determining the relative stereochemistry of different parts of a molecule. acs.org For instance, ROESY correlations were used to assign the absolute stereochemical relationships in the E ring of a derivative of citrinadin A relative to the known stereochemistry of (S)-valine. acs.org

J-Coupling Constants: The magnitude of coupling constants (J-values) between adjacent protons (³JHH) and between protons and carbons (²JCH and ³JCH) can help to deduce the dihedral angles between them, which in turn defines the relative stereochemistry. core.ac.ukrsc.org This J-based configurational analysis (JBCA) is a powerful tool for distinguishing between diastereomers. rsc.org

Chiral Derivatizing Agents (CDAs): Using chiral derivatizing agents, such as Mosher's reagent ((S)-MTPA-Cl), can create diastereomeric derivatives that exhibit distinct NMR signals, allowing for the determination of the absolute configuration of stereocenters. researchgate.netrsc.org

X-ray Crystallography offers the most definitive method for determining the absolute and relative stereochemistry of a molecule by providing a precise three-dimensional map of electron density. researchgate.netanton-paar.comwikipedia.org This technique requires a high-quality single crystal of the compound. anton-paar.com The diffraction pattern of X-rays passing through the crystal allows for the calculation of bond lengths, bond angles, and the exact spatial arrangement of all atoms. wikipedia.orgpages.dev For example, X-ray crystallographic analysis was used to establish the relative stereochemical relationships in the pentacyclic core of citrinadin A. acs.org

Chiral Liquid Chromatography (LC) is another vital technique, particularly for determining the stereochemistry of amino acid components within a larger molecule. mdpi.com By using a chiral stationary phase, enantiomers can be separated and identified by comparing their retention times to those of authentic standards. For instance, the configuration of an N,N-dimethyl valine residue in a natural product was determined to be L by chiral LC using a (d)-penicillamine stationary phase and comparison with synthetic D/L-N,N-dimethyl valine standards. mdpi.com

Computational Methods , such as Density Functional Theory (DFT) calculations, are increasingly used to predict NMR chemical shifts and to determine the lowest energy conformations of molecules. rsc.orgmdpi.com Comparing these predicted spectra with experimental data can aid in structural and stereochemical assignment. rsc.org

Methodology Principle Information Obtained Application Example
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Connectivity, spatial proximity of atoms, dihedral angles. core.ac.ukDetermining relative stereochemistry in statine (B554654) units using ¹H NMR. nih.gov
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise 3D atomic coordinates, bond lengths, and angles. anton-paar.comwikipedia.orgUnambiguous assignment of the structure of complex natural products. acs.org
Chiral Liquid Chromatography Separation of enantiomers on a chiral stationary phase.Enantiomeric purity and absolute configuration by comparison to standards. mdpi.comDetermining the configuration of N,N-dimethyl valine in pagoamide A. mdpi.com
Computational Chemistry Quantum mechanical calculations of molecular properties.Predicted NMR spectra and stable conformations. rsc.orgAiding in the assignment of complex structures by comparing calculated and experimental data. rsc.org

Research on Stereoisomeric Purity Determination and Control

Ensuring the stereoisomeric purity of this compound is critical, as different stereoisomers can have vastly different biological activities. asiapharmaceutics.info Research in this area focuses on developing robust analytical methods for quantification and synthetic strategies for precise control.

Analytical Methods for Purity Determination:

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a primary method for determining the enantiomeric purity of chiral compounds. asiapharmaceutics.info For instance, a stereoselective HPLC method was developed to separate and quantify the stereoisomers of Eliglustat, a drug with two chiral centers. asiapharmaceutics.info This method utilized an immobilized amylose-based chiral stationary phase and was validated according to ICH guidelines for linearity, accuracy, and precision. asiapharmaceutics.info Such methods are crucial for quality control in pharmaceutical production. asiapharmaceutics.info

Gas chromatography (GC) coupled with chiral columns is also used for the stereoisomeric analysis of volatile compounds. Derivatization with a chiral reagent, such as (2S)-2-acetoxypropionyl chloride, can be employed to separate stereoisomers on an achiral column. diva-portal.org

Strategies for Stereochemical Control:

The control of stereoisomeric purity begins with the synthetic design. Asymmetric synthesis, which uses chiral catalysts or auxiliaries, is a key strategy. The Schöllkopf method, for instance, provides a high degree of stereocontrol in the synthesis of α-amino acids. acs.orgrenyi.hu

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another approach. This can be achieved through enzymatic or chemical means. For example, enzymatic kinetic resolution of α-nitro α-methyl carboxylic acids has been reported. renyi.hu

Dynamic kinetic resolution (DKR) is a more advanced strategy that combines rapid racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of the desired stereoisomer. rsc.org

The table below summarizes key findings from research on stereoisomeric purity.

Research Focus Methodology Key Findings Reference
Quantification of StereoisomersChiral HPLCDeveloped a validated method to separate and quantify four stereoisomers of Eliglustat with high precision and accuracy. asiapharmaceutics.info
Synthesis of Chiral IntermediatesAsymmetric SynthesisLarge-scale, high-yield synthesis of Schöllkopf chiral auxiliaries from D- and L-valine without toxic reagents. acs.org
Asymmetric Amino Acid SynthesisChiral AuxiliaryAchieved asymmetric synthesis of all four isomers of β-methylphenylalanine using Evans' methodology. renyi.hu
Enzymatic SynthesisEngineered EnzymesProduction of D-amino acids with >99% enantiomeric excess using engineered D-amino acid dehydrogenases. semanticscholar.org
Chemical ResolutionChiral Resolving AgentPreparation of D-valine with high optical purity (>99%) from a racemic mixture using L-dibenzoyl-L-tartaric acid.

Enantioselective Synthesis Approaches to this compound

The enantioselective synthesis of this compound presents a significant challenge due to the need to control the stereochemistry at two contiguous chiral centers. Various methodologies have been developed to address this, each with its own advantages and limitations.

Chiral Auxiliary-Mediated Strategies in D-Valine Analog Synthesis

Chiral auxiliaries have proven to be powerful tools for the asymmetric synthesis of α-amino acids. These strategies involve the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction.

One of the most well-established methods utilizes bislactim ethers derived from the cyclodipeptide of D-valine and alanine. uni-konstanz.de In this approach, the bislactim ether serves as a chiral glycine (B1666218) enolate equivalent. Metalation of this heterocycle followed by alkylation with an appropriate electrophile proceeds with high diastereoselectivity. uni-konstanz.de The chiral auxiliary, derived from the readily available D-valine, effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent acidic hydrolysis cleaves the auxiliary, which can often be recovered, to afford the desired α-substituted amino acid ester. uni-konstanz.de For the synthesis of this compound, this would involve the methylation of the corresponding valine-derived bislactim ether.

Another prominent chiral auxiliary strategy is the Oppolzer method, which employs camphor (B46023) sultams. scispace.com A glycinate (B8599266) derivative of the camphor sultam is metalated and then alkylated. The bulky camphor sultam provides excellent stereocontrol during the alkylation step. scispace.com While this method has been successfully applied to the synthesis of various L-amino acids, its adaptation for D-amino acid synthesis, including D-valine analogs, is also feasible by using the enantiomeric form of the auxiliary. scispace.com

The Schöllkopf method, which also utilizes bislactim ethers, is another key strategy. For instance, the synthesis of L-phosphinothricin has been achieved through the stereoselective alkylation of a D-valine-derived bislactim ether. acs.org This highlights the utility of D-valine as a chiral auxiliary to access L-amino acids. Conversely, starting with L-valine would allow for the synthesis of D-amino acid analogs. nih.govacs.orgresearchgate.netcapes.gov.br This principle is extendable to the synthesis of this compound.

Table 1: Chiral Auxiliary-Mediated Synthesis of Amino Acid Analogs

Chiral Auxiliary System Key Reaction Stereoselectivity Application Example
D-Valine-derived bislactim ether Stereoselective alkylation High diastereoselectivity Synthesis of L-phosphinothricin acs.org
Camphor sultam Stereoselective alkylation High diastereoselectivity Synthesis of p-Phosphonomethyl-L-phenylalanine scispace.com

Asymmetric Catalysis for Stereoselective this compound Production

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate large quantities of the desired product. Transition metal catalysis and organocatalysis are two major pillars of this field. numberanalytics.com

For the synthesis of α-amino acids, asymmetric hydrogenation of prochiral enamides or α-acylamidoacrylates is a powerful and widely used method. acs.org Chiral phosphine (B1218219) ligands, in combination with rhodium or ruthenium catalysts, have demonstrated high enantioselectivity in these reactions. acs.orgnumberanalytics.com The synthesis of this compound via this route would require the preparation of a suitable prochiral precursor, such as a dehydroamino acid derivative, which could then be hydrogenated with high stereocontrol.

Another catalytic approach involves the asymmetric alkylation of glycine derivatives. For example, the use of a chiral phase-transfer catalyst can mediate the enantioselective alkylation of a glycine imine Schiff base. While not specifically documented for this compound, this methodology has been successfully applied to the synthesis of other α,α-disubstituted amino acids.

Recent advancements in organocatalysis have also provided new avenues for amino acid synthesis. Chiral primary amines, for instance, can catalyze the asymmetric cross-dehydrogenative coupling of tertiary amines with simple ketones, a reaction that could potentially be adapted for the synthesis of complex amino acid structures. beilstein-journals.org

Table 2: Asymmetric Catalytic Approaches to Chiral Amino Acids

Catalytic System Reaction Type Key Feature Potential Application
Chiral Rhodium-phosphine complexes Asymmetric hydrogenation High enantioselectivity (up to 91% ee) Synthesis of L-phosphinothricin acs.org
Chiral Lewis acid/diamine ligand with Ni(OAc)₂ Asymmetric alkylation Electrochemical strategy Synthesis of 2-acylimidazole derivatives beilstein-journals.org

Chemoenzymatic and Biocatalytic Routes to Chiral Amino Acids

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them attractive tools for the synthesis of chiral molecules. researchgate.net Biocatalytic methods for the production of enantiomerically pure amino acids are well-established and offer significant advantages in terms of selectivity and environmental impact. researchgate.net

Transaminases (also known as aminotransferases) are a key class of enzymes for the synthesis of chiral amines and amino acids. researchgate.netrsc.org They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.net For the synthesis of this compound, a suitable keto acid precursor could be subjected to a transamination reaction using a D-selective transaminase. The toolbox of available transaminases is rapidly expanding, providing access to a wide range of chiral amino acids. researchgate.net

Another important class of enzymes are hydrolases, such as lipases and proteases, which are often used in the kinetic resolution of racemic mixtures. rsc.orgacs.org In a typical kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic amino acid derivative, allowing for the separation of the two enantiomers. Dynamic kinetic resolution (DKR) processes, where the unwanted enantiomer is racemized in situ, can achieve theoretical yields greater than 50%. acs.org

Ammonia (B1221849) lyases are another group of enzymes that can be used for the asymmetric synthesis of amino acids by adding ammonia to a carbon-carbon double bond. researchgate.net While their application is more common for β-amino acids, their potential for α-amino acid synthesis is also being explored. uni-greifswald.de

Table 3: Biocatalytic Strategies for Chiral Amino Acid Synthesis

Enzyme Class Reaction Type Key Advantage Example
Transaminases Asymmetric amination High enantioselectivity, broad substrate scope Synthesis of L-tert-leucine from trimethylpyruvate rsc.org
Hydrolases (e.g., Lipases) Kinetic resolution / DKR High enantioselectivity, mild conditions Resolution of racemic tert-leucine derivatives rsc.org

Total Synthesis of Complex Molecules Incorporating this compound as a Key Intermediate

The unique structural properties of this compound make it a valuable building block in the total synthesis of complex natural products, particularly those with potent biological activities. Its incorporation can significantly influence the conformation and, consequently, the function of the target molecule.

An illustrative example is the total synthesis of tubulysins, a class of highly cytotoxic peptides that are potent inhibitors of tubulin polymerization. nih.gov The tubulysin (B8622420) structure features a unique amino acid called tubuvaline (Tuv). While this compound itself is not a direct component of the natural tubulysins, the synthesis of tubulysin analogs has involved the replacement of the N-terminal N-methylpipecolinic acid (Mep) residue with acyclic amino acids like N,N-dimethyl-D-alanine. nih.gov This highlights the strategic use of structurally related, non-proteinogenic amino acids to probe structure-activity relationships. The synthesis of such analogs relies on the efficient preparation of the constituent amino acid building blocks, including those structurally similar to this compound.

Another example where a related dimethylated amino acid is crucial is in the synthesis of malevamide D. beilstein-journals.org The synthesis of this marine natural product involves the incorporation of N,N-dimethylisoleucine, which is prepared by the reductive dimethylation of isoleucine. beilstein-journals.org This demonstrates a common strategy for preparing N,N-dimethylated amino acids that could be applied to D-valine to produce N,N-dimethyl-D-valine, a close analog of this compound.

Development of Novel Synthetic Routes for this compound Analogs and Probes

The development of novel synthetic routes for analogs and probes of this compound is driven by the need to explore structure-activity relationships and to create tools for chemical biology research. These efforts often focus on creating derivatives with specific functionalities for labeling or for modulating biological activity.

For instance, the synthesis of novel N-acyl-L-valine derivatives has been reported, demonstrating the versatility of valine as a scaffold for chemical diversification. mdpi.com These methods can be adapted to D-valine to create a library of this compound analogs with various acyl groups. Such analogs could be used to probe the binding pockets of enzymes or receptors.

The synthesis of aminoacyl-tRNA synthetase (aaRS) inhibitors is another area where novel amino acid analogs are crucial. gu.se Stable analogs of aminoacyl-adenylates (aa-AMPs), the key intermediates in protein biosynthesis, are valuable lead compounds. The development of synthetic routes to non-hydrolyzable sulfamoyl-based aa-AMP analogs of various amino acids, which could include this compound, is a promising strategy for creating potent and selective aaRS inhibitors. gu.se

Furthermore, the design and synthesis of diamide (B1670390) compounds incorporating a D-valine moiety have been explored for the development of new fungicides and insecticides. mdpi.com This highlights the potential of D-valine analogs, including this compound, in agrochemical research. The synthetic strategies employed in these studies, which often involve the coupling of the amino acid with various carboxylic acids, are readily adaptable for the creation of a diverse range of this compound derivatives.

Table 4: Mentioned Compounds

Compound Name
This compound
D-valine
Alanine
L-phosphinothricin
p-Phosphonomethyl-L-phenylalanine
D-tryptophan
N,N-dimethyl-D-alanine
N-methylpipecolinic acid
Tubuvaline
N,N-dimethylisoleucine
Isoleucine
Malevamide D
N-acyl-L-valine

Incorporation and Conformational Analysis of 2,3 Dimethyl D Valine in Peptide and Peptidomimetic Frameworks

Strategies for Site-Specific Incorporation into Oligopeptides and Macrocycles

The incorporation of sterically hindered amino acids like 2,3-Dimethyl-D-valine into a growing peptide chain is a chemically challenging task. The bulky nature of the residue can significantly slow down the kinetics of peptide bond formation and increase the risk of side reactions, such as epimerization. globalresearchonline.netmdpi.com Standard solid-phase peptide synthesis (SPPS) protocols often require optimization to achieve efficient coupling.

Modern coupling reagents have been developed to overcome these hurdles. Onium-type reagents, such as those based on phosphonium (B103445) or aminium/uronium salts, have proven particularly effective. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) are frequently employed due to their high reactivity and ability to minimize racemization. globalresearchonline.netpeptide.comacs.org COMU, in particular, has shown great efficiency in the presence of only one equivalent of a base, is highly soluble, and possesses a favorable safety profile. acs.org For particularly difficult couplings, specialized reagents like DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) may be used, as it is known to suppress epimerization effectively. peptide.com

Table 1: Coupling Reagents for Sterically Hindered Amino Acids
Reagent ClassExamplesKey AdvantagesReference
Aminium/Uronium SaltsHATU, HBTU, HCTU, COMU, TSTUHigh coupling efficiency, fast reaction times, reduced racemization (especially with additives). COMU offers enhanced solubility and safety. peptide.comacs.org
Phosphonium SaltsPyBOP, PyAOPHigh reactivity, particularly useful for cyclization and fragment condensation. acs.org
Organophosphorus ReagentsDEPBT, BOP-ClVery low epimerization, effective for head-to-tail cyclization (DEPBT) and N-methylated residues (BOP-Cl). peptide.comacs.org
CarbodiimidesDCC, DICCost-effective, but often require additives like HOBt or HOAt to increase efficiency and suppress racemization. globalresearchonline.netuniurb.it

The synthesis of macrocyclic peptides containing this compound involves similar challenges. Strategies for cyclization can be broadly categorized into direct head-to-tail coupling in solution or methods utilizing intramolecular chemical ligation. frontiersin.org Direct cyclization of a linear, side-chain protected peptide is often performed under high dilution to favor the intramolecular reaction over intermolecular polymerization, using the powerful coupling reagents mentioned above. frontiersin.org Alternative methods, such as those leveraging intein-mediated ligation, allow for the ribosomal production of a linear precursor which then undergoes a programmed intramolecular cyclization, a technique that can be adapted for the site-specific incorporation of unnatural amino acids. nih.gov

Impact of this compound Residues on Peptide Secondary and Tertiary Structure

The incorporation of this compound is expected to exert a powerful influence on the local and global conformation of a peptide. This is due to two primary factors: the D-configuration of the α-carbon and the steric bulk imposed by the β,β-dimethyl groups.

D-amino acids fundamentally alter the accessible conformational space of a peptide backbone. researchgate.net While L-amino acids predominantly favor right-handed helical structures and turns, D-amino acids favor their mirror-image, left-handed counterparts. researchgate.netnih.gov The allowed regions in a Ramachandran plot for a D-amino acid are a mirror image of those for an L-amino acid. This property is often exploited to nucleate specific structures, such as tight β-turns (e.g., type II' or type I' turns), which are critical elements of protein tertiary structure. researchgate.net

Furthermore, the presence of two substituents on the β-carbon, as in this compound, severely restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. This is analogous to the well-studied α,α-disubstituted amino acid, aminoisobutyric acid (Aib), which is known to be a potent helix inducer. uzh.ch Peptides rich in Aib strongly favor helical conformations, particularly the 3₁₀-helix, which is characterized by a repeating i ← i+3 hydrogen bond pattern. uzh.chnih.gov By analogy, the steric hindrance from the dimethylated β-carbon in this compound would strongly constrain the backbone, likely promoting well-defined helical or turn structures. The combination of its D-chirality and steric bulk makes it a powerful tool for designing peptides with predictable and stable non-natural folds. nih.govuzh.ch

Table 2: Expected Conformational Influence of this compound
Structural FeaturePredicted ImpactRationaleReference
Ramachandran (Φ/Ψ) AnglesHighly restricted to the top-right quadrant (positive Φ values).The D-configuration favors positive Φ angles, while β,β-disubstitution sterically limits rotational freedom. researchgate.net
Secondary Structure PropensityStrong promoter of left-handed helices (e.g., left-handed 3₁₀- or α-helix) and specific β-turns (e.g., type I' or II').Analogous to the helical propensity of Aib and the turn-inducing nature of D-amino acids. researchgate.netuzh.ch
Tertiary StructureInduces sharp turns and rigid helical segments, leading to highly ordered and compact global folds.Local conformational rigidity translates to a more defined overall three-dimensional structure. nih.gov

Influence on Peptide Conformational Stability and Dynamics

The structural constraints imposed by this compound not only define the peptide's shape but also enhance its conformational stability. Peptides in solution often exist as an ensemble of interconverting conformations. researchgate.net By severely limiting the number of accessible low-energy states, residues like this compound can lock the peptide into a single, dominant conformation, thereby reducing the conformational entropy of the unfolded state and stabilizing the folded structure.

A significant advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation. wikipedia.orgnih.gov Proteases, which are chiral enzymes, are highly specific for substrates composed of L-amino acids. The presence of a D-residue at or near a cleavage site can render the peptide bond unrecognizable to the enzyme, dramatically increasing the peptide's half-life in biological fluids. nih.govacs.org

Computational and Spectroscopic Approaches to Conformational Analysis

A combination of spectroscopic and computational methods is essential to elucidate the precise three-dimensional structure and dynamic behavior of peptides containing this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining solution-state structures. Two-dimensional experiments like NOESY and ROESY provide through-space distance constraints between protons, helping to define the peptide's fold. byu.edumdpi.com The measurement of ³J-coupling constants can give insight into backbone dihedral angles. acs.org Furthermore, variable-temperature NMR experiments, which track the chemical shifts of amide protons, are used to identify protons involved in stable intramolecular hydrogen bonds—a hallmark of well-defined secondary structures like helices and β-turns. nih.gov

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure content of a peptide. subr.edu The characteristic CD spectra of α-helices, 3₁₀-helices, β-sheets, and various turns allow for a rapid assessment of the dominant conformation in solution. nih.gov For example, a 3₁₀-helix typically shows a negative maximum around 203-205 nm and a positive shoulder near 220 nm. nih.gov

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a detailed picture of the peptide's conformational landscape and dynamics. researchgate.net Starting from a hypothetical structure, simulations can explore different folded states, assess their relative stability, and analyze the network of hydrogen bonds and other interactions that stabilize the structure. nih.govnih.gov

Quantum Mechanics (QM) and Hybrid QM/MM Methods: For high-accuracy calculations of specific regions or interactions, QM methods can be employed. Hybrid ONIOM (QM/MM) methods are particularly useful for complex peptides, allowing the electronically important regions (like a non-standard residue and its immediate neighbors) to be treated with high-level QM theory, while the rest of the peptide is modeled with more computationally efficient molecular mechanics (MM) force fields. researchgate.netbyu.edu These methods are invaluable for accurately predicting the geometries and energies of unusual structures.

Table 3: Methods for Conformational Analysis
TechniqueInformation ProvidedReference
NMR Spectroscopy (NOESY/ROESY)Inter-proton distances, defining the 3D fold and side-chain packing. byu.edumdpi.com
NMR Spectroscopy (VT experiments)Identification of intramolecularly hydrogen-bonded amide protons, confirming stable secondary structures. nih.gov
Circular Dichroism (CD)Qualitative and quantitative estimation of secondary structure content (helices, sheets, turns). nih.govsubr.edu
Molecular Dynamics (MD)Conformational sampling, stability of folded states, peptide flexibility, and solvent interactions. nih.govresearchgate.net
QM and QM/MM CalculationsHigh-accuracy energy and geometry calculations for non-standard residues and key interactions. byu.edu

Functionalization and Derivatization Strategies for Advanced Research Applications

Chemical Modifications at the Amino and Carboxyl Termini of 2,3-Dimethyl-D-valine

The functionalization of the α-amino and α-carboxyl groups of this compound is a prerequisite for its use in peptide synthesis and the construction of other amide-linked structures. The significant steric bulk surrounding these functional groups necessitates the use of specialized protecting groups and highly efficient coupling reagents to achieve successful modifications.

The carboxyl group can be protected as an ester, such as a methyl (Me) or benzyl (B1604629) (Bn) ester, to prevent its participation in undesired reactions. researchgate.net These are typically removed by saponification or hydrogenolysis, respectively. researchgate.netwikipedia.org

Table 1: Common Protecting Groups for Amino Acid Termini

Protecting GroupAbbreviationFunctional Group ProtectedCommon Removal ConditionsOrthogonal To
9-FluorenylmethyloxycarbonylFmocAmino GroupBase (e.g., 20% Piperidine in DMF) wikipedia.orgBoc, tBu, Trt iris-biotech.de
tert-ButyloxycarbonylBocAmino GroupStrong Acid (e.g., Trifluoroacetic Acid - TFA) wikipedia.orgFmoc, Cbz, Bn researchgate.net
BenzyloxycarbonylCbz or ZAmino GroupHydrogenolysis (H₂, Pd/C) peptide.comwikipedia.orgBoc, Fmoc
Benzyl Ester-OBnCarboxyl GroupHydrogenolysis (H₂, Pd/C) wikipedia.orgBoc, Fmoc
tert-Butyl Ester-OtBuCarboxyl GroupStrong Acid (e.g., TFA) iris-biotech.deFmoc, Cbz

Coupling Reagents for Sterically Hindered Amide Bond Formation: Forming a peptide bond involving the sterically encumbered carboxyl or amino group of this compound is a significant synthetic challenge. Standard coupling reagents may fail or lead to extremely low yields and potential epimerization. mdpi.com Therefore, more potent activating agents and optimized conditions are required.

Uronium/aminium salts like HATU and HBTU are widely used, but for particularly difficult couplings involving hindered amino acids, newer reagents have been developed. bachem.com COMU, which incorporates Oxyma Pure in its structure, offers comparable efficiency to HATU with improved safety and solubility. bachem.com Reagents that generate highly reactive amino acid fluorides in situ, such as tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH), are especially effective for coupling sterically demanding α,α-disubstituted amino acids. bachem.com Another approach involves hypervalent iodine reagents, such as 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), which, when used with a phosphine (B1218219), can mediate the synthesis of dipeptides from hindered amino acids without racemization. researchgate.net

Table 2: Selected Coupling Reagents for Hindered Amino Acids

ReagentFull NameKey FeaturesReference
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateCommonly used high-efficiency uronium salt. bachem.com
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh efficiency comparable to HATU with a better safety profile (non-explosive). bachem.com bachem.com
TFFHTetramethylfluoroformamidinium hexafluorophosphateGenerates highly reactive amino acid fluorides, excellent for hindered couplings. bachem.com bachem.com
IBA-OBz / (4-MeOC₆H₄)₃P1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one / Tris(p-methoxyphenyl)phosphineHypervalent iodine-based system for racemization-free dipeptide synthesis from hindered amino acids. researchgate.net researchgate.net
TCFH / NMIN,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazoleEffective for coupling sterically hindered carboxylic acids and amino acids. mdpi.com mdpi.com

Side-Chain Diversification and Conjugation Techniques

The side chain of this compound, an isopropyl group, is aliphatic and non-functionalized, making it chemically inert under most conditions. vaia.com Diversification of this side chain requires advanced synthetic methods, primarily focused on the selective activation of carbon-hydrogen (C–H) bonds.

C–H Functionalization: Site-selective C–H functionalization has emerged as a powerful tool for modifying amino acid side chains that lack inherent reactivity. acs.org For valine and its derivatives, research has focused on the functionalization of the β- and γ-C(sp³)–H bonds. Palladium-catalyzed reactions, often using a directing group attached to the amino terminus, can achieve arylation of the β-C(sp³)–H bond. acs.org However, the tertiary β-C–H bond in valine can present challenges. acs.org Other strategies might target the primary C(sp³)–H bonds of the methyl groups. These methods allow for the introduction of new functional groups, such as aryl rings, which can fundamentally alter the steric and electronic properties of the side chain. acs.org Such modifications are crucial for probing structure-activity relationships in peptides and other bioactive molecules. While direct C-H functionalization of non-nucleophilic amino acids like valine remains a challenge, it represents a frontier in peptide chemistry. rsc.org

Table 3: Potential Side-Chain Functionalization Strategies

MethodologyTarget BondTypical Reagents/CatalystsIntroduced FunctionalityKey Challenge
Directed C–H Arylationβ-C(sp³)–H or γ-C(sp³)–HPd(II) catalysts, directing group (e.g., picolinamide), aryl halideAryl groupControlling regioselectivity; reactivity of tertiary C-H bonds. acs.org
Radical-mediated C-H Functionalizationβ-C(sp³)–H or γ-C(sp³)–HPhotocatalysts, radical initiators, functionalization reagentVaries (e.g., azides, alkyls)Selectivity between different C-H bonds.

Conjugation Techniques: Once a functional group has been introduced onto the side chain, it can serve as a handle for conjugation to other molecules, such as polymers, lipids, or reporter tags. For example, an aryl halide installed via C–H functionalization could participate in cross-coupling reactions. If a handle like an azide (B81097) or an alkyne is introduced, it can be used in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific ligation. rsc.orggoogle.com These techniques enable the construction of complex biomolecular conjugates where the this compound residue serves as a structurally important scaffold.

Synthesis of Chemical Probes and Reporter Molecules Incorporating this compound

Chemical probes are essential tools for studying biological processes, allowing for the visualization, identification, and functional characterization of target biomolecules. rsc.org Incorporating a sterically defined residue like this compound into a probe can provide conformational constraint or specific steric interactions essential for target binding and selectivity.

The general design of a chemical probe often includes three key components: a recognition element, a reactive group, and a reporter tag. nih.govunimi.it

Recognition Element: This part of the probe confers binding affinity and selectivity for the biological target. A peptide sequence containing this compound could serve as the recognition element, where the bulky side chain is critical for fitting into a specific binding pocket.

Reactive Group: For covalent probes, a reactive group is included to form a stable bond with the target protein. Photoreactive groups, such as diazirines or benzophenones, are popular as they can be activated by light to form a covalent bond with nearby residues in the binding site. nih.govunimi.it

Reporter Tag: This tag enables detection and analysis. It can be a fluorophore for imaging, a biotin (B1667282) moiety for affinity purification, or a terminal alkyne/azide handle for subsequent bioorthogonal ligation ("click" chemistry) to a reporter of choice. google.comnih.govunimi.it

The synthesis of such a probe involves multi-step organic chemistry, often culminating in the coupling of the three components. nih.gov For instance, a peptide containing this compound (the recognition element) could be synthesized using the methods described in section 6.1. This peptide would then be coupled to a molecule containing both the photoreactive group and the reporter tag. Amide bond formation, often using reagents like HATU, is a common method for this final coupling step. nih.govunimi.it

Table 4: Components of a Hypothetical Chemical Probe Based on this compound

Probe ComponentExample MoietyFunctionSynthetic Incorporation
Recognition ElementPeptide containing this compoundProvides binding affinity and selectivity for the target protein.Solid-phase or solution-phase peptide synthesis.
Reactive GroupBenzophenone or DiazirineForms a covalent bond with the target upon photoactivation. nih.govCoupled to the recognition element or reporter tag via amide or other linkages.
Reporter TagTerminal AlkyneAllows for bioorthogonal ligation (e.g., CuAAC) to a fluorescent dye or biotin for detection/purification. google.comnih.govIncorporated into the probe's structure during synthesis.

Applications of 2,3 Dimethyl D Valine in Medicinal Chemistry and Chemical Biology Research Non Clinical Focus

Design and Synthesis of Receptor Ligands and Enzyme Inhibitors as Academic Research Tools

The introduction of sterically demanding, non-canonical amino acids like 2,3-Dimethyl-D-valine is a key strategy in medicinal chemistry for the development of potent and selective receptor ligands and enzyme inhibitors for research purposes. The bulky tert-butyl group of D-tert-leucine can explore specific interactions within binding pockets and confer resistance to enzymatic degradation, making it a useful component in designing molecular probes. iris-biotech.deiris-biotech.de

Research into D-amino acid derivatives has yielded potent inhibitors for various enzymes. For instance, a D-valine derivative was integral to the development of a cyclobutanone-based inhibitor for Diaminopimelate Desuccinylase (DapE), an enzyme representing a potential antibiotic target. mdpi.com The most effective compound in the series, a 4-methoxyphenylsulfonamide-D-valine derivative, demonstrated significant inhibitory potency. mdpi.com Similarly, the synthesis of analogues of the κ opioid receptor antagonist JDTic, which contains a 3,4-dimethylpiperidine (B1368319) structure, highlights how methylation and the resulting steric hindrance can be fine-tuned to achieve subnanomolar potency and high receptor selectivity. nih.gov

In the field of antibiotic research, D-amino acids have been shown to act as inhibitors of antibiotic synthesis. For example, D-valine can block the production of actinomycin (B1170597) D in Streptomyces parvulus, potentially through direct inhibition of the actinomycin synthetase enzyme that racemizes L-valine to its D-form during peptide assembly. umich.edu These findings underscore the utility of D-amino acid analogues as tools to investigate and modulate complex enzymatic pathways.

Table 1: Example of a D-Valine-Derived Enzyme Inhibitor for Research Applications
Compound NameTarget EnzymeInhibitory Potency (IC₅₀)SignificanceReference
4-methoxyphenylsulfonamide-D-valine-cyclobutanone (3y)Diaminopimelate Desuccinylase (DapE) from Haemophilus influenzae23.1 µMDemonstrates the use of D-amino acid derivatives as scaffolds for potent enzyme inhibitors targeting bacterial pathways. mdpi.com

Construction of Peptidomimetic Scaffolds for Mechanistic Probes and Structural Studies

A primary application of this compound and related β,β-dimethylated amino acids is in the construction of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties. nih.gov A key advantage conferred by β,β-dimethylation is a significant increase in stability against proteolytic degradation. iris-biotech.deiris-biotech.deupc.edu This resistance is crucial for creating robust mechanistic probes for use in biological assays where natural peptides would be rapidly broken down.

Research has shown that incorporating β,β-dimethyl amino acids at the P1' position (immediately following the enzyme cleavage site) can render peptides highly resistant to serine proteases like trypsin, chymotrypsin, and dipeptidyl peptidase IV (DPP IV) without substantially affecting their secondary structure or biological activity. iris-biotech.de This allows for the creation of stable tools to study peptide-protein interactions.

Furthermore, the steric constraints imposed by the gem-dimethyl group help to pre-organize the peptide backbone into specific secondary structures. nih.govupc.edu These rigid scaffolds serve as templates for exploring the importance of side-chain topography in molecular recognition. nih.gov Azabicycloalkanone amino acids, for example, have been used as dipeptide surrogates to effectively mimic β-turns, demonstrating how rigid scaffolds can enforce specific, biologically relevant conformations. nih.gov The use of β-amino acids and their derivatives is a promising strategy for designing analogues with well-defined backbone architectures and spatial orientations of functional groups, making them ideal for structural and mechanistic investigations. acs.org

Table 2: Properties Conferred to Peptidomimetic Scaffolds by β,β-Dimethylation
PropertyDescriptionResearch ApplicationReference
Proteolytic ResistanceThe steric bulk of the β,β-dimethyl group hinders access of proteases to the peptide backbone, preventing cleavage.Creation of stable probes for enzyme assays and cell-based studies; investigation of long-lasting biological effects. iris-biotech.deiris-biotech.de
Conformational StabilityThe substitution maintains the α-carbon's original stereochemistry while restricting backbone and side-chain rotation, favoring specific secondary structures.Development of scaffolds with predictable conformations (e.g., helices, turns) for structural biology and mimicry of protein binding sites. iris-biotech.deupc.eduacs.org
Maintained BioactivityThe modification often does not significantly impact the interactions required for biological function, such as receptor activation.Systematic replacement of natural amino acids to create more stable yet functional analogues for studying receptor-ligand interactions. iris-biotech.de

Utilization as a Structural Mimic for Conformational Restriction and Molecular Recognition Studies

The gem-dimethyl group on the β-carbon of this compound acts as a powerful tool for conformational restriction. This substitution severely limits the rotational freedom around the Cα-Cβ (χ1) and Cα-C(O) (ψ) bonds, effectively locking the amino acid into a more defined orientation within a peptide sequence. nih.govupc.edunih.gov This principle of including conformationally constrained amino acids is fundamental to designing peptidomimetics with high affinity and selectivity. By reducing the number of accessible conformations, the entropic cost of binding to a biological target is minimized, which can lead to improved affinity. upc.edu

The synthesis of optically pure β,β-dimethylated amino acids, such as derivatives of β,β-dimethyl-d-aspartic acid, has been achieved through methods that highlight the influence of steric bulk. acs.orgfigshare.com In these syntheses, a large N-terminal protecting group (9-phenylfluorenyl, PhFl) works in concert with the gem-dimethyl groups to shield the α-carbon, preventing racemization under the harsh basic conditions required for alkylation. acs.org This demonstrates how steric hindrance can be exploited to control stereochemistry during synthesis.

This ability to enforce a specific local structure makes these amino acids excellent mimics for studying molecular recognition. For example, studies on peptides containing γ-amino acids with gem-dimethyl substitutions have shown that the precise location of the methyl groups dictates the ability to form specific, non-helical β-turn structures. researchgate.net This principle is directly applicable to β,β-dimethylated α-amino acids like D-tert-leucine, where the constrained geometry can be used to build and stabilize specific peptide folds to probe the structural requirements of a given protein-protein or peptide-receptor interaction. acs.orgmdpi.com By replacing a natural amino acid with a sterically hindered mimic like this compound, researchers can investigate the importance of a particular conformation for biological activity.

Table 3: Examples of Conformationally Constrained Amino Acids and Their Structural Influence
Constrained Amino Acid TypeStructural EffectApplication in Structural StudiesReference
β,β-Dimethyl Amino Acids (e.g., D-tert-Leucine)Restricts rotation around Cα-Cβ and Cα-C(O) bonds due to steric hindrance.Stabilizes local peptide structure; used to mimic and study turn or helical conformations and increase resistance to proteolysis. iris-biotech.denih.govupc.edu
γ-Gem-Dimethyl Amino AcidsPosition of dimethyl substitution along the backbone modulates the ability to form tight, non-helical β-turn mimics.Provides a handle to control structural design and generate complex, folded structures for molecular recognition studies. researchgate.net
Azabicycloalkanone Amino AcidsRigid, bicyclic structure acts as a surrogate for dipeptides, effectively mimicking type II' β-turns.Creates scaffolds with well-defined dihedral angles to probe the geometry of β-turns in receptor binding. nih.gov
D-Pro-L-Pro Dipeptide MotifActs as a template that promotes the formation of β-hairpin structures.Used to ligate peptide termini, creating stable, in-register antiparallel β-sheet mimetics for structural and functional analysis. mdpi.com

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, Mass Spectrometry)

Structural elucidation of 2,3-Dimethyl-D-valine relies heavily on high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide unambiguous evidence for the compound's atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining the three-dimensional structure of organic molecules in solution. measurlabs.com For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

¹H NMR: A standard proton NMR spectrum provides initial information about the number and types of protons present. walisongo.ac.id For this compound, one would expect to see distinct signals for the methyl groups, the α-proton, and the amine protons (which may exchange with a deuterated solvent like D₂O). walisongo.ac.id

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.com

2D NMR Techniques: For unambiguous assignment and structural confirmation, 2D NMR is essential. measurlabs.comoup.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds), helping to piece together the spin systems within the molecule. walisongo.ac.id For instance, it would show a correlation between the α-proton and the protons of the adjacent methyl groups.

HSQC/HMQC (Heteronuclear Single Quantum Correlation/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached, providing definitive ¹H-¹³C one-bond connectivities. core.ac.uk

Advanced NMR approaches can reduce spectral complexity and enhance sensitivity, which is particularly useful for analyzing complex structures or mixtures. oup.com The interpretation of these combined spectra allows for the complete assignment of all proton and carbon resonances, confirming the 2,3-dimethyl substitution pattern on the D-valine core. core.ac.ukuni-duesseldorf.de

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information through fragmentation analysis. uni-saarland.de

Ionization Techniques:

Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation. uni-saarland.de While it may result in a weak or absent molecular ion peak, the resulting fragmentation pattern is highly reproducible and useful for structural identification by comparing it to spectral libraries. uni-saarland.deresearchgate.net For valine, characteristic fragments arise from the loss of the carboxyl group (COOH) and cleavage of the Cα-Cβ bond. researchgate.net

Chemical Ionization (CI): This is a "softer" ionization method that produces less fragmentation and typically a more abundant protonated molecule peak ([M+H]⁺), making it easier to determine the molecular weight. uni-saarland.de

Electrospray Ionization (ESI): Often coupled with liquid chromatography (LC-MS), ESI is a very soft ionization technique ideal for analyzing polar, non-volatile molecules like amino acids. mdpi.com It readily produces protonated molecules, allowing for accurate mass determination. High-resolution mass spectrometry (HRMS) with ESI can determine the elemental composition with high accuracy, confirming the molecular formula C₇H₁₅NO₂. mdpi.com

Fragmentation Analysis: In EI-MS, the fragmentation of valine often involves the loss of a propyl radical, leading to a prominent peak. researchgate.net For this compound, fragmentation would likely involve the loss of the carboxylic acid group and various cleavages around the branched alkyl chain, providing clues to the substitution pattern.

Table 1: Key Spectroscopic Data for Characterization

TechniqueInformation ObtainedExpected Observations for this compound
¹H NMRProton environments and spin-spin couplingSignals for α-H, multiple CH₃ groups, and N-H (if not exchanged)
¹³C NMR / DEPTCarbon environments (CH₃, CH, C)Resonances for carbonyl C, α-C, β-C, and methyl carbons
2D NMR (COSY, HSQC, HMBC)¹H-¹H and ¹H-¹³C correlations for full structure mappingCross-peaks confirming the connectivity of the carbon skeleton
HRMS (ESI)Accurate mass and elemental formula[M+H]⁺ ion corresponding to the exact mass of C₇H₁₅NO₂
EI-MSMolecular fragmentation pattern for structural fingerprintingCharacteristic fragment ions from cleavage of C-C bonds and loss of functional groups

Chromatographic and Electrophoretic Methods for Purity and Enantiomeric Excess Determination

Assessing the chemical and enantiomeric purity of this compound is critical. Chromatographic and electrophoretic techniques are the primary methods for this, offering high resolution and sensitivity.

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile tool for both purity analysis and enantiomeric separation.

Purity Determination: Reversed-phase HPLC (RP-HPLC) with a standard C18 column is commonly used to determine chemical purity by separating the main compound from any synthesis-related impurities or degradation products. nih.gov Detection is often achieved using UV detectors, although this compound lacks a strong chromophore, which may necessitate derivatization or the use of other detectors like mass spectrometers (LC-MS). rsc.org

Enantiomeric Excess (e.e.) Determination: Separating enantiomers requires a chiral environment. This is typically achieved in one of two ways:

Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral material (e.g., polysaccharide-based or crown ether phases) can directly resolve the enantiomers of this compound. rsc.org

Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey's reagent analogs like FDNP-Val-NH₂) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column. nih.govbiomolther.org For instance, N,N-dimethyl amino acids, including dimethyl valine, have been successfully separated and analyzed by LC-MS after derivatization with phenylglycine methyl ester (PGME). nih.govbiomolther.org This method allows for the determination of the absolute configuration based on elution order. biomolther.org A study on valine demonstrated that derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol creates adducts that can be resolved on a chiral column, allowing for the quantification of the D-enantiomer down to a 0.05% impurity level. rsc.org

Table 2: Example HPLC Method for Enantiomeric Analysis of N,N-Dimethyl Amino Acids

ParameterConditionReference
TechniqueLC-MS after derivatization with (S)-PGME nih.govbiomolther.org
ColumnReversed-phase C18 nih.gov
AnalysisSeparation of L,S- and D,S- diastereomers biomolther.org
Result for Dimethyl ValineThe L,S-diastereomer elutes before the D,S-diastereomer (L→D elution order) biomolther.org
DetectionMass Spectrometry (MS) nih.govbiomolther.org

Electrophoretic Methods

Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses high voltages across a narrow-bore capillary. sciex.com For chiral separations, a chiral selector is added to the background electrolyte.

Chiral Capillary Electrophoresis: Enantiomers of amino acids can be resolved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., heptakis-(2,3-dimethyl-6-sulfo)-β-cyclodextrin), to the running buffer. nih.gov The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities in the electric field, leading to their separation. mdpi.com This method is known for its high separation efficiency, short analysis times, and low consumption of sample and reagents. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides both high-resolution separation and definitive identification of the enantiomers. mdpi.com

Crystallographic Analysis of this compound-Containing Molecular Structures

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com It provides definitive proof of structure, absolute configuration, and detailed information about bond lengths, bond angles, and intermolecular interactions. caltech.eduglycoforum.gr.jp

To perform this analysis, a high-quality single crystal of the compound or a suitable derivative is required. glycoforum.gr.jp The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions are determined. anton-paar.com

For a molecule like this compound, obtaining a crystal structure would:

Unambiguously confirm the D-configuration at the α-carbon.

Provide precise measurements of all bond lengths and angles.

Reveal the preferred conformation of the molecule in the crystalline state.

Elucidate the network of intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and amine groups, which dictate the crystal packing. nih.gov

Table 3: Crystallographic Data for an Exemplary N-Valine Derivative

ParameterValueReference
CompoundN-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide researchgate.net
FormulaC₁₈H₂₃N₃O₅S researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupC2 researchgate.net
Key Structural FeatureThe thiadiazine ring is nearly orthogonal to the aromatic ring plane. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2,3 Dimethyl D Valine Systems

Conformational Analysis and Molecular Dynamics Simulations of 2,3-Dimethyl-D-valine Peptides

There is a lack of published studies performing conformational analysis or molecular dynamics (MD) simulations specifically on peptides incorporating this compound. Research on other Cα-substituted amino acids, such as Cα-methyl-valine, indicates that steric hindrance significantly restricts the allowable conformational space, often inducing helical or turn structures in peptides. MD simulations are a powerful tool for exploring the dynamic behavior of peptides in solution, but no such simulations have been reported for this compound containing peptides.

Quantum Chemical Calculations (e.g., DFT, NBO) for Electronic Structure and Reactivity

No specific quantum chemical calculations, such as Density Functional Theory (DFT) or Natural Bond Orbital (NBO) analysis, for this compound were found in the scientific literature. DFT calculations are routinely used to optimize molecular geometry, determine electronic properties like HOMO-LUMO energy gaps, and create molecular electrostatic potential maps for amino acids and their derivatives. NBO analysis provides insights into charge distribution, hyperconjugative interactions, and the nature of chemical bonds within a molecule. While these methods have been applied to the parent amino acid, valine, to study its interactions and stability, similar analyses for the 2,3-dimethyl derivative are not available.

Ligand-Receptor Docking and Interaction Predictions in Academic Models

Molecular docking is a computational technique to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. There are no published molecular docking studies that specifically use this compound as a ligand or as a residue within a peptide ligand in academic models. Such studies would be valuable for predicting how the unique stereochemistry and steric bulk of this amino acid influence its binding to biological targets like proteins or enzymes.

De Novo Design Principles Incorporating this compound Stereochemistry

De novo peptide design involves creating novel peptide sequences with specific desired structures and functions. The incorporation of non-canonical amino acids with constrained geometries is a key strategy in this field. The stereochemistry of this compound, with its two chiral centers and significant steric hindrance, would theoretically impose strict conformational constraints on a peptide backbone. However, there are no specific reports or established design principles in the literature that detail the use of this compound for the de novo design of peptides or proteins.

Future Directions and Emerging Research Frontiers for 2,3 Dimethyl D Valine

Exploration in Novel Bioconjugation Chemistries

Bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic tools, and new biomaterials. The development of novel reagents and reactions that allow for precise, stable, and site-specific modification of proteins and other biomolecules under mild conditions is a primary goal in this field.

While α-methylated amino acids are recognized for their ability to enhance the stability of peptides against proteolytic degradation, specific research detailing the application of 2,3-Dimethyl-D-valine in novel bioconjugation chemistries is not yet extensively documented in publicly available literature. iris-biotech.de Its structural properties, however, suggest a promising area for future investigation. The steric bulk provided by the gem-dimethyl group at the α-carbon could influence reaction kinetics and the stability of the resulting conjugate, potentially offering advantages over less hindered amino acid linkers. Future research could explore the incorporation of this compound into peptide linkers or as a direct conjugation handle, investigating how its unique structure impacts the efficacy, stability, and therapeutic window of bioconjugates.

Table 1: Potential Research Questions in Bioconjugation

Research Area Potential Focus for this compound
Linker Technology Investigating its use in protease-cleavable or non-cleavable linkers for ADCs to assess stability and drug-release kinetics.
Protein Modification Developing new chemical methods to selectively conjugate molecules to a this compound residue within a peptide sequence.
Peptide Stapling Using the compound's rigid structure to create conformationally constrained peptides with enhanced biological activity and stability.

| Biomaterial Functionalization | Exploring its use to attach bioactive molecules to polymer scaffolds for tissue engineering or drug delivery applications. |

Integration in Supramolecular Chemistry and Material Science Research

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules that are held together by non-covalent interactions. This field has led to the development of "smart" materials, molecular machines, and novel drug delivery systems. Amino acids and their derivatives are valuable building blocks in supramolecular chemistry due to their chirality and ability to form hydrogen bonds, leading to the self-assembly of ordered nanostructures like hydrogels, fibers, and vesicles. mdpi.com

Currently, there is a notable absence of specific studies on the integration of this compound into supramolecular assemblies or advanced materials. However, the principles of molecular self-assembly suggest that its distinct structure could be leveraged to create novel materials. The steric hindrance from the methyl groups could direct the formation of unique supramolecular architectures not achievable with other amino acids. Future research could focus on synthesizing amphiphilic derivatives of this compound and studying their self-assembly behavior in different solvents and pH conditions. This could lead to the discovery of new hydrogels for cell culture, materials with unique chiroptical properties, or nano-carriers for targeted drug delivery.

Advancements in Scalable and Sustainable Synthesis Methodologies for this compound

The availability of enantiomerically pure chiral building blocks is crucial for the development of pharmaceuticals and other fine chemicals. While synthetic routes for α-methylated amino acids exist, often involving multi-step processes and chiral resolution, a key frontier is the development of methodologies that are both scalable for industrial production and sustainable, minimizing environmental impact. acs.org

Efficient synthesis of enantiopure Fmoc-α-methylvaline has been achieved via the resolution of a racemate prepared from 3-methyl-2-butanone. acs.org However, future research is needed to develop more direct, asymmetric, and greener synthetic methods. This could involve:

Asymmetric Catalysis: Designing chiral catalysts that can directly install the quaternary stereocenter in a highly enantioselective manner, avoiding the need for racemic synthesis and subsequent resolution.

Biocatalysis: Engineering enzymes or microbial pathways to produce (2R)-2-amino-2,3-dimethylbutanoic acid from simple, renewable feedstocks. smolecule.com

Developing such methods would be critical to unlocking the full potential of this compound, making this valuable chiral building block more accessible and cost-effective for large-scale applications in pharmaceuticals and material science.

Q & A

Q. Advanced

  • Use chiral stationary phase HPLC (CSP-HPLC) for separation and purity assessment.
  • Apply circular dichroism (CD) spectroscopy to monitor conformational stability.
  • Validate synthetic pathways with isotopic labeling (e.g., ¹³C at methyl groups) to track stereochemical outcomes .

How should stability studies for this compound degradation pathways be designed?

Q. Basic

  • Perform accelerated stability testing under stress conditions (e.g., 40°C/75% RH for 6 months).
  • Analyze degradation products via LC-MS/MS and FTIR to identify hydrolytic or oxidative byproducts .
  • Use Arrhenius modeling to extrapolate shelf-life under standard storage .

Which computational models predict the conformational behavior of this compound in solvents?

Q. Advanced

  • Molecular dynamics (MD) simulations with force fields (e.g., AMBER) to assess solvent interactions.
  • Density Functional Theory (DFT) for energy minimization of methyl group orientations.
  • Validate predictions against experimental data (e.g., NMR coupling constants) .

What chromatographic methods effectively purify this compound from reaction mixtures?

Q. Basic

  • Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Ion-exchange chromatography for isolating charged species at pH 6–8.
  • Confirm purity via thin-layer chromatography (TLC) with ninhydrin staining .

How can isotopic labeling track the metabolic fate of this compound in biological systems?

Q. Advanced

  • Synthesize ¹³C- or ²H-labeled analogs (e.g., 2,3-d2 or 1-13C) for tracer studies.
  • Use LC-HRMS to detect labeled metabolites in in vitro/in vivo models.
  • Correlate results with isotopic dilution assays to quantify metabolic flux .

Notes

  • Data Validation : Always cross-check results with orthogonal methods (e.g., NMR + MS) to minimize bias .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and instrumentation limits in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.